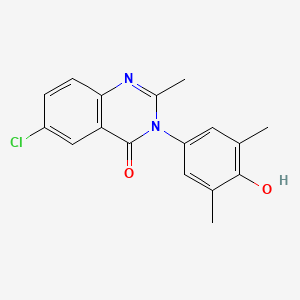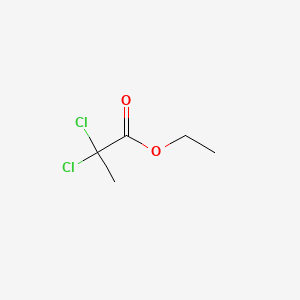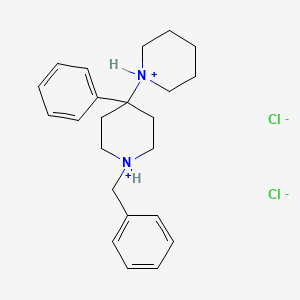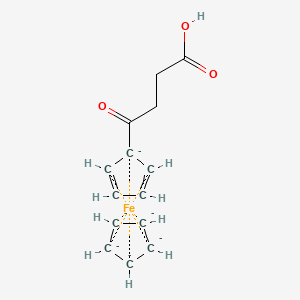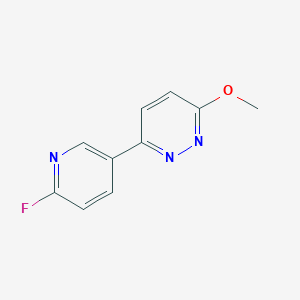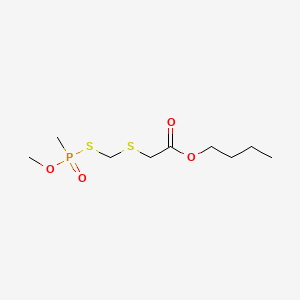
Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate is a complex organic compound with the molecular formula C9-H19-O4-P-S2 and a molecular weight of 286.37 . This compound is known for its unique structure, which includes both ester and phosphonothioate functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate typically involves multiple steps. One common method involves the esterification of acetic acid derivatives with butyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction conditions often require heating to facilitate the esterification process. Industrial production methods may involve more advanced techniques, including the use of acyl chlorides or acid anhydrides to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological systems, including enzyme inhibition or activation. In medicine, researchers explore its potential therapeutic uses, such as in drug development or as a diagnostic tool . Industrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The ester and phosphonothioate groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds to acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate include other esters and phosphonothioates. For instance, phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester shares similar functional groups and chemical properties . . This uniqueness makes it valuable for specific research and industrial purposes.
Properties
CAS No. |
102585-58-0 |
|---|---|
Molecular Formula |
C9H19O4PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
butyl 2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C9H19O4PS2/c1-4-5-6-13-9(10)7-15-8-16-14(3,11)12-2/h4-8H2,1-3H3 |
InChI Key |
IEDWEXVGQOCECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSCSP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


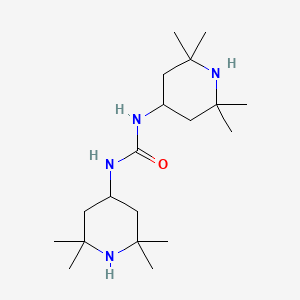
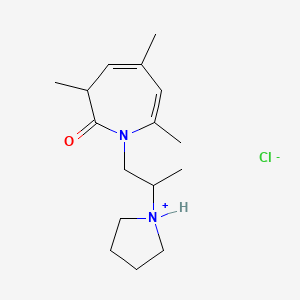
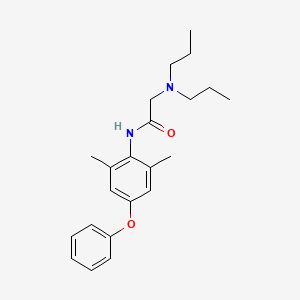
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
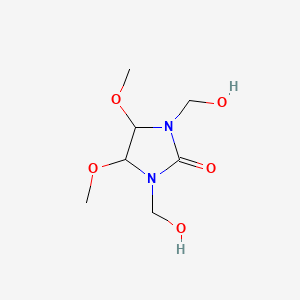
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
